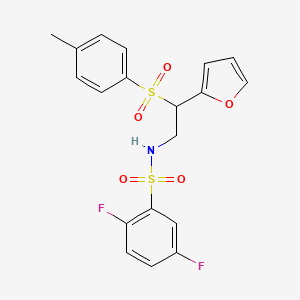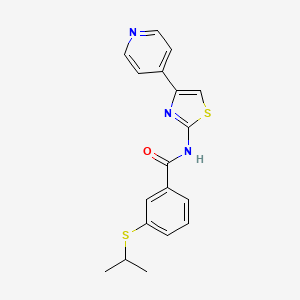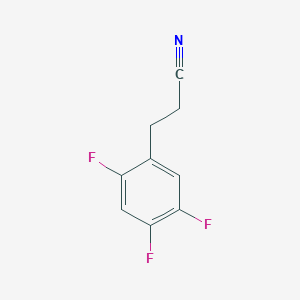![molecular formula C19H18N4O2 B2800717 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole CAS No. 1105237-21-5](/img/structure/B2800717.png)
2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole, also known as PMB, is a chemical compound that has been of great interest to the scientific community due to its potential use in various research applications. PMB is a benzimidazole derivative that has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
Synthesis and Characterization
2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole and its derivatives are synthesized through various methods, often starting from key intermediates like o-phenylenediamine and phenoxyacetic acid. These compounds are characterized using techniques such as IR, NMR, and mass spectral studies to determine their structures. The synthesis process involves multiple steps, including acidic condensation, anhydrous reaction conditions, and cyclocondensation with various aromatic acids, showcasing the complexity and diversity of organic synthesis methods in creating targeted molecular architectures for specific applications (Salahuddin et al., 2017).
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is a significant area of study. Some compounds within this class have shown potent activity against a range of microbial strains, including both bacteria and fungi. Notable examples include their action against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. This highlights the potential of these compounds in addressing various infectious diseases and their role in the development of new antimicrobial agents (Salahuddin et al., 2017).
Anticancer Screening
These compounds are also explored for their potential anticancer properties. The screening against various cancer cell lines, including human hepatocellular carcinoma (Hep3B), human breast adenocarcinoma (MCF 7), and human cervical carcinoma (HeLa), suggests their utility in cancer research. The synthesis of hydroxy and non-hydroxy long-chain substituted derivatives indicates a methodical approach to enhancing biological activity and specificity. Through cytotoxic or antiproliferative activity assessments, these studies contribute to the ongoing search for novel anticancer agents (Varshney et al., 2015).
Physicochemical and Theoretical Studies
The physicochemical properties and theoretical studies, including molecular modeling and docking, provide insights into the interaction mechanisms of these compounds with biological targets. For instance, studies on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid showcase the versatility of these compounds beyond biomedical applications. These findings not only contribute to the understanding of their biological activities but also explore their potential in industrial applications, highlighting the multifaceted utility of benzimidazole derivatives in scientific research (Ammal et al., 2018).
特性
IUPAC Name |
3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-20-16-9-5-6-10-17(16)23(14)12-11-18-21-19(25-22-18)13-24-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJYNFNEOAYHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)
![N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B2800645.png)

![(2-Chlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2800647.png)
![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)
![3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)


![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)